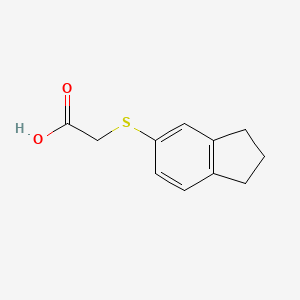

2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic Acid

Description

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c12-11(13)7-14-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVTVWNOODRTNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid typically involves the reaction of 2,3-dihydro-1H-indene with thioglycolic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol derivative.

Substitution: The acetic acid moiety can undergo esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation requires amines and coupling agents like EDCI or DCC.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Esters and amides.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its effects on biological systems and its potential as a biochemical probe.

Medicine: Investigating its potential therapeutic properties and its role in drug development.

Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the indene ring system may interact with hydrophobic pockets in target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different ring structure.

2-(2,3-dihydro-1H-inden-5-yl)acetic acid: Lacks the sulfanyl group, resulting in different chemical properties.

Thioglycolic acid: Contains a sulfanyl group but lacks the indene ring system.

Uniqueness

2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid is unique due to the combination of the indene ring system and the sulfanyl acetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Biological Activity

2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a sulfanyl group linked to a 2,3-dihydro-1H-inden moiety and an acetic acid functional group. Below are its chemical properties:

| Property | Value |

|---|---|

| CAS Number | 56096-73-2 |

| Molecular Formula | C16H14O2S |

| Molecular Weight | 270.3 g/mol |

| IUPAC Name | 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid |

| InChI Key | WUSHAACTPTZUBD-UHFFFAOYSA-N |

The biological activity of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid is hypothesized to involve interactions with various molecular targets within cells. The sulfanyl group may participate in redox reactions, while the carboxylic acid moiety can form hydrogen bonds with biological molecules. This dual functionality may enhance its efficacy against different biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid has also been explored. In a study involving various cancer cell lines, the compound showed promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical carcinoma) | 0.70 | Induction of apoptosis |

| MCF7 (Breast carcinoma) | 0.58 | Cell cycle arrest |

| U87 (Glioblastoma) | 0.45 | Inhibition of proliferation |

The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

Case Studies

-

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid against multi-drug resistant strains. The results indicated that modifications to the sulfanyl group could enhance antimicrobial activity significantly. -

Anticancer Activity in Vivo

An animal model study assessed the anticancer effects of the compound on xenograft tumors derived from human cancer cells. The results demonstrated a reduction in tumor size and improved survival rates among treated animals compared to controls.

Q & A

Q. How can the synthesis of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic Acid be optimized for higher yield?

Methodological Answer: A plausible synthetic route involves coupling a 2,3-dihydro-1H-inden-5-thiol precursor with a bromoacetic acid derivative under basic conditions. For example, sodium acetate in acetic acid can facilitate nucleophilic substitution (SN2) at elevated temperatures (reflux for 3–5 hours), as demonstrated in analogous thioether-forming reactions . Post-reaction purification may include recrystallization from a dimethylformamide (DMF)/acetic acid mixture to remove unreacted starting materials . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is recommended to optimize stoichiometry and reaction time.

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy is essential:

- 1H NMR identifies protons on the indene ring (δ 6.5–7.5 ppm for aromatic protons) and the sulfanyl-acetic acid moiety (δ 3.5–4.0 ppm for the CH₂S group).

- 13C NMR confirms the carbonyl carbon (δ ~170 ppm) and indene carbons (δ 120–140 ppm).

Mass spectrometry (MS) via electrospray ionization (ESI) or high-resolution MS (HRMS) validates the molecular ion peak (calculated for C₁₁H₁₂O₂S: 208.056 g/mol). X-ray crystallography, as used in structurally related compounds , can resolve stereochemical ambiguities if single crystals are obtainable.

Q. How can purity be assessed and improved during synthesis?

Methodological Answer: Purity is assessed via reverse-phase HPLC using a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid). Gradient elution (10–90% acetonitrile over 20 minutes) resolves impurities. For purification, column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) effectively separates the product. Recrystallization from ethanol/water (1:1) enhances purity further. Differential scanning calorimetry (DSC) can confirm crystallinity and melting point consistency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound in biological targets?

Methodological Answer: SAR studies require synthesizing analogs with modifications to the indene core (e.g., substituents at positions 2 or 3) or the sulfanyl-acetic acid group. For example:

- Replace the indene with a naphthalene or benzofuran moiety to assess aromatic ring flexibility .

- Introduce electron-withdrawing groups (e.g., -NO₂) to the indene to study electronic effects on binding.

Biological assays (e.g., enzyme inhibition or receptor binding) should be standardized using dose-response curves (IC₅₀/EC₅₀ calculations). For RORγt inverse agonism, a luciferase-based reporter assay in HEK293 cells transfected with RORγt and an IL-17 promoter-driven luciferase construct can be adapted .

Q. What strategies mitigate poor aqueous solubility during in vitro assays?

Methodological Answer: Log D (octanol-water partition coefficient) optimization is critical. Reduce hydrophobicity by:

- Introducing polar substituents (e.g., hydroxyl or amine groups) to the indene ring.

- Replacing the acetic acid group with a more hydrophilic bioisostere (e.g., tetrazole).

Solubility can be quantified via shake-flask method (UV-Vis spectroscopy at λmax). For cell-based assays, use solubilizing agents like DMSO (<0.1% v/v) or cyclodextrin derivatives. Dynamic light scattering (DLS) assesses colloidal stability in buffer solutions .

Q. How can metabolic stability be evaluated in preclinical studies?

Methodological Answer:

- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

- CYP450 inhibition screening : Use fluorogenic substrates for major CYP isoforms (e.g., CYP3A4, 2D6) to assess potential drug-drug interactions.

- Plasma stability : Incubate in plasma at 37°C and monitor degradation by LC-MS.

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response validation : Ensure consistent compound purity and concentration across assays.

- Assay standardization : Use internal controls (e.g., known agonists/antagonists) and replicate experiments across multiple cell lines.

- Orthogonal assays : Confirm activity via complementary methods (e.g., Western blot for protein expression in addition to luciferase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.